Product packaging for 3-Phenylimidazo[5,1-a]isoquinoline(Cat. No.:CAS No. 19382-37-7)

3-Phenylimidazo[5,1-a]isoquinoline

Cat. No.: B11870572
CAS No.: 19382-37-7
M. Wt: 244.29 g/mol
InChI Key: FOWPYBODTMDQKK-UHFFFAOYSA-N
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Description

3-Phenylimidazo[5,1-a]isoquinoline is a versatile nitrogen-containing heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound is primarily recognized for its role as a key building block in the synthesis of novel spirooxindole-3,3'-pyrrolines, a class of molecules demonstrating significant biological activities . Recent research highlights its specific application in a one-pot, three-component reaction with dimethyl acetylenedicarboxylate and N-alkylisatins to produce complex molecular architectures . The resulting synthetic derivatives have shown pronounced anti-inflammatory properties and promising antitumor activity across various cancer cell lines in preclinical studies. Notably, these derivatives exhibit potent viability reduction effects in colorectal and pancreatic cancer monolayers, as well as significant cytotoxicity against skin, lung, prostate, cervical, and mammary adenocarcinomas (including MCF7 and T47D cell lines), while demonstrating non-cytotoxicity on normal PDL fibroblasts . Select compounds derived from this scaffold have also displayed notable antifungal properties, warranting further investigation . As a member of the imidazoquinoline family, this compound features an extended aromatic system, which may contribute to potential optical properties and material science applications, similar to other imidazo-fused heterocycles used in organic light-emitting diodes (OLEDs) . Researchers value this chemical for its ability to generate diverse molecular libraries for biological screening. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2 B11870572 3-Phenylimidazo[5,1-a]isoquinoline CAS No. 19382-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19382-37-7

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-phenylimidazo[5,1-a]isoquinoline

InChI

InChI=1S/C17H12N2/c1-2-7-14(8-3-1)17-18-12-16-15-9-5-4-6-13(15)10-11-19(16)17/h1-12H

InChI Key

FOWPYBODTMDQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CC4=CC=CC=C43

Origin of Product

United States

Contemporary Synthetic Methodologies for 3 Phenylimidazo 5,1 a Isoquinoline and Its Derivatives

Palladium-Catalyzed Tandem Alkylation-Direct Arylation Sequences

A highly efficient one-step method for the synthesis of substituted imidazo[5,1-a]isoquinolines involves a palladium-catalyzed tandem sequence. organic-chemistry.org This process combines an initial intermolecular C-N bond formation (alkylation) with a subsequent intramolecular C-H activation/arylation, creating the fused heterocyclic system in a single pot from readily available starting materials. organic-chemistry.org This strategy provides a powerful route to a variety of substituted imidazo[5,1-a]isoquinolines. organic-chemistry.org

Norbornene-Mediated Annulation Processes

The success of the tandem reaction relies on a palladium-catalyzed process mediated by norbornene. organic-chemistry.org In this sequence, N-(2-bromoethyl)imidazole is reacted with an aryl iodide, such as iodobenzene, in the presence of a palladium catalyst. Norbornene acts as a transient mediator that facilitates the key bond-forming steps. The reaction is believed to proceed via a "Catellani-type" mechanism where norbornene assists in the initial alkyl-aryl coupling and subsequent intramolecular direct arylation onto the imidazole (B134444) ring to form the final annulated product. organic-chemistry.org This one-pot synthesis is notable for forming sequential alkyl-aryl and aryl-heteroaryl bonds. organic-chemistry.org

Regioselective C-H Activation Strategies

EntryAryl IodideR Group on ImidazoleProductYield (%)
1IodobenzeneH3-Phenylimidazo[5,1-a]isoquinoline70
21-Iodo-4-methylbenzeneH3-(p-Tolyl)imidazo[5,1-a]isoquinoline65
31-Iodo-4-methoxybenzeneH3-(4-Methoxyphenyl)imidazo[5,1-a]isoquinoline60
41-IodonaphthaleneH3-(Naphthalen-1-yl)imidazo[5,1-a]isoquinoline55
5IodobenzeneMethyl2-Methyl-3-phenylimidazo[5,1-a]isoquinoline65

Table 1: Examples of Imidazo[5,1-a]isoquinolines synthesized via Palladium-Catalyzed Tandem Reaction. Data sourced from J. Org. Chem. 2009, 74(3), 1364-6. organic-chemistry.org

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single operation. This approach is valued for its efficiency, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Pseudo-Four-Component Condensations for Imidazo[5,1-a]isoquinolinium Salts

A novel pseudo-four-component condensation has been developed for the synthesis of 1-aminoimidazo[5,1-a]isoquinolinium salts. nih.govnih.gov This reaction involves the combination of isoquinoline (B145761), an isocyanide, and an acid like a sulfonic acid or hydrobromic acid. nih.gov Although three components are added, the reaction is termed a pseudo-four-component reaction because two molecules of the isocyanide are incorporated into the final product structure. The reaction proceeds through a proposed mechanism involving the initial formation of a 1,3-dipole from the reaction between isoquinoline and the isocyanide, which then undergoes further reaction with another equivalent of isocyanide and the acid to yield the final cationic heterocyclic system. nih.gov This method is notable for its high yields and simple experimental workup. nih.govnih.gov

Reactant Scope and Yield Optimization

The pseudo-four-component reaction demonstrates a broad scope with respect to the isocyanide and acid components. Various isocyanides, including aliphatic and cyclic ones, can be used successfully. The choice of acid is also flexible, with sulfonic acids and hydrobromic acid providing good to excellent yields of the corresponding 1-aminoimidazo[5,1-a]isoquinolinium salts. nih.gov Optimization of the reaction conditions has shown that the reaction proceeds efficiently in solvents like dichloromethane (B109758) at room temperature. nih.gov

EntryIsocyanideAcid (HX)Product Anion (X⁻)Yield (%)
1Cyclohexyl isocyanidep-Toluenesulfonic acidp-Toluenesulfonate92
2tert-Butyl isocyanidep-Toluenesulfonic acidp-Toluenesulfonate90
31,1,3,3-Tetramethylbutyl isocyanidep-Toluenesulfonic acidp-Toluenesulfonate93
4Cyclohexyl isocyanideMethanesulfonic acidMethanesulfonate94
5Cyclohexyl isocyanideHydrobromic acidBromide88

Table 2: Synthesis of 1-Aminoimidazo[5,1-a]isoquinolinium Salts via Pseudo-Four-Component Condensation. Data sourced from J. Comb. Chem. 2008, 10(3), 442-6. nih.gov

Direct Condensation Approaches

Direct condensation reactions, typically involving two components, represent a straightforward and classical approach to forming the imidazo[5,1-a]isoquinoline (B3349720) ring system. These methods often rely on the formation of the imidazole ring onto a pre-existing isoquinoline core.

A notable example is the selenium dioxide-mediated oxidative condensation of 1-isoquinolinemethylamine with various aldehydes. researchgate.net In this reaction, 1-isoquinolinemethylamine is reacted with an aldehyde (such as benzaldehyde (B42025) to produce the 3-phenyl derivative) in the presence of selenium dioxide as an oxidant. The reaction proceeds via the formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic 3-substituted imidazo[5,1-a]isoquinoline product. researchgate.net This method is effective for a range of aliphatic, aromatic, and heterocyclic aldehydes, providing the corresponding 3-substituted products in good yields. researchgate.net

EntryAldehydeProductYield (%)
1BenzaldehydeThis compound85
24-Chlorobenzaldehyde3-(4-Chlorophenyl)imidazo[5,1-a]isoquinoline82
34-Methoxybenzaldehyde3-(4-Methoxyphenyl)imidazo[5,1-a]isoquinoline88
42-Naphthaldehyde3-(Naphthalen-2-yl)imidazo[5,1-a]isoquinoline78
5Furfural3-(Furan-2-yl)imidazo[5,1-a]isoquinoline75

Table 3: Synthesis of 3-Substituted Imidazo[5,1-a]isoquinolines via Direct Condensation. Data sourced from New J. Chem., 2015, 39, 4324-4328. researchgate.net

Cyclocondensation of Aromatic Ketones and Aldehydes with Nitrogen Sources

A prevalent method for synthesizing imidazo[5,1-a]isoquinoline derivatives involves the cyclocondensation of aryl methyl ketones with isoquinolin-1-amine. nih.gov This one-pot reaction can be mediated by iodine and allows for the simultaneous formation of two C-N bonds and one C-S or C-Se bond when a sulfenylating or selenylating agent is included. nih.gov This multicomponent approach avoids the need for pre-functionalized substrates and proceeds under simple operating conditions with good substrate compatibility. nih.gov

Another strategy utilizes the reaction of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes. nih.gov Depending on the reaction conditions, this approach can selectively yield either 3-aroylimidazo[1,2-a]pyridines through an aerobic oxidative cross-dehydrogenative coupling process or 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) under an argon atmosphere. nih.gov Iron(III) bromide has been employed as a catalyst for these transformations. nih.gov

Furthermore, multicomponent reactions involving cyclic ketones, aromatic aldehydes, and arylhydrazonopyrazole derivatives have been developed to synthesize complex heterocyclic systems, including those related to the pyrazolo[1,5-a]quinoline (B13874262) core, which shares structural similarities with imidazo[5,1-a]isoquinolines. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Imidazo[5,1-a]isoquinoline Analogs

Starting MaterialsReagents/CatalystsProduct TypeReference
Aryl methyl ketones, isoquinolin-1-amine, sodium arylsulfinates/1,2-diphenyldiselaneIodineImidazo[2,1-a]isoquinoline (B1217647) derivatives nih.gov
2-Arylimidazo[1,2-a]pyridines, aromatic aldehydesFeBr₃, air3-Aroylimidazo[1,2-a]pyridines nih.gov
2-Arylimidazo[1,2-a]pyridines, aromatic aldehydesFeBr₃, argon3,3'-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) nih.gov
Arylhydrazonopyrazole derivatives, cyclic ketones, aromatic aldehydesVarious catalystsPyrazolo[1,5-a]quinoline derivatives nih.gov

Papaverine as a Precursor in Imidazo[5,1-a]isoquinoline Synthesis

Papaverine, a naturally occurring isoquinoline alkaloid, and its derivatives can serve as precursors for the synthesis of the imidazo[5,1-a]isoquinoline framework. nih.govderpharmachemica.comnih.gov A three-step, metal-free synthesis has been reported that converts acetal-containing 1,2,3-triazoles into triazolo[5,1-a]isoquinolines. nih.gov Subsequent acid-promoted ring-opening of these fused triazoles allows for coupling with various nucleophiles, providing a route to functionalized isoquinolines and, by extension, imidazo[5,1-a]isoquinolines. nih.gov

Cycloaddition Reactions for Fused Systems

Cycloaddition reactions, particularly 1,3- and 1,4-dipolar cycloadditions, are powerful tools for the construction of complex heterocyclic systems, including those containing the imidazo[5,1-a]isoquinoline core.

1,4-Dipolar Cycloaddition Involving this compound

The this compound system can participate in 1,4-dipolar cycloaddition reactions. benthamdirect.com In a notable example, the three-component reaction of this compound, dimethyl acetylenedicarboxylate, and N-alkylisatins can lead to the formation of functionalized spiro[oxindole-3,3'-pyrrolines]. benthamdirect.com This reaction demonstrates the ability of the imidazo[5,1-a]isoquinoline to act as a 1,4-dipole. The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, provides a general route to five-membered rings and is a foundational concept for understanding these transformations. organic-chemistry.orgwikipedia.org

Investigations into Kinetic and Thermodynamic Control Pathways

The outcome of cycloaddition reactions can often be directed by controlling the reaction conditions, leading to either the kinetic or thermodynamic product. wikipedia.orglibretexts.orglibretexts.org In the 1,4-dipolar cycloaddition involving this compound, temperature plays a crucial role in product selectivity. benthamdirect.com At lower temperatures (25-38 °C), the reaction favors the formation of 1,3-oxazepino[7,6-b]indoles, which are considered the kinetic control products. benthamdirect.com Conversely, conducting the reaction at a higher temperature (~60 °C) leads to the thermodynamically more stable spiro[oxindole-3,3'-pyrrolines]. benthamdirect.com The energy difference between the spiro-oxindole and its isomeric oxazepinoindole has been calculated to be 76.1 kJ/mol, with the spiro-oxindole being the more stable isomer. benthamdirect.com This temperature-dependent selectivity highlights the importance of understanding and manipulating kinetic and thermodynamic pathways in the synthesis of complex molecules. univ.kiev.uarsc.org

Table 2: Kinetic vs. Thermodynamic Products in the 1,4-Dipolar Cycloaddition of this compound

TemperatureMajor ProductProduct TypeReference
25-38 °C1,3-Oxazepino[7,6-b]indolesKinetic benthamdirect.com
~60 °CSpiro[oxindole-3,3'-pyrrolines]Thermodynamic benthamdirect.com

Oxidation-Based Synthetic Strategies

Oxidative cyclization methods provide an alternative route to the imidazo[5,1-a]isoquinoline ring system, often involving the formation of key C-N bonds under oxidative conditions.

Selenium Dioxide Mediated Cyclizations

Selenium dioxide is a known oxidizing agent that can promote cyclization reactions. rsc.org While specific examples for the direct synthesis of this compound using selenium dioxide are not detailed in the provided context, selenium-mediated reactions are utilized in the synthesis of other nitrogen-containing heterocycles. For instance, visible-light-induced selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines has been used to access indole-fused quinoxalines. rsc.org This suggests the potential for developing selenium-based methodologies for the synthesis of imidazo[5,1-a]isoquinoline derivatives.

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of the this compound scaffold is a focal point of contemporary organic synthesis, driven by the quest for novel materials with specific electronic and photophysical properties. The efficiency and selectivity of the synthetic routes employed are paramount, directly impacting the viability of these compounds for research and application. A comparative analysis of the available methodologies reveals a strong emphasis on optimizing reaction conditions to maximize yields and control the substitution patterns on the heterocyclic core.

One of the primary synthetic strategies involves the multicomponent reaction of isoquinoline, an aldehyde (such as benzaldehyde to introduce the phenyl group at a specific position), and an isocyanide, often referred to as the Groebke–Blackburn–Bienaymé (GBB) reaction. However, for the specific imidazo[5,1-a]isoquinoline isomer, a more common and direct approach is the cyclization of a 1-substituted isoquinoline with a suitable partner.

Recent studies have focused on the synthesis of a series of 1-phenyl-3-substituted-imidazo[5,1-a]isoquinolines to investigate their photophysical properties. uni-giessen.de In this approach, the efficiency of the synthesis was found to be highly dependent on the reaction time. For instance, the synthesis of 1-phenyl-3-(pyridin-2-yl)imidazo[5,1-a]isoquinoline initially gave unsatisfactory yields, but the yield was significantly improved to 90% by extending the reaction time from a few hours to two days. uni-giessen.de This highlights a critical aspect of synthetic efficiency: reaction kinetics. While longer reaction times can lead to higher yields, they also increase energy consumption and reduce throughput, presenting a trade-off that must be balanced in process chemistry.

The electronic nature of the substituents on the phenyl ring at position 3 also plays a crucial role in determining the synthetic yield. Research shows that various functional groups, from electron-donating to electron-withdrawing, can be incorporated, leading to good to excellent yields, generally ranging from 75% to 92%. uni-giessen.de This demonstrates the robustness and high functional group tolerance of the synthetic method. For example, the introduction of a methoxy (B1213986) group, a cyano group, or a trifluoromethyl group on the phenyl ring at position 3 resulted in consistently high yields, indicating that the reaction is not overly sensitive to the electronic effects of the substituent. uni-giessen.deresearchgate.net This broad substrate scope is a key indicator of a highly efficient and selective synthetic protocol.

The selectivity of these reactions is generally high, with the regiochemistry being controlled by the starting materials. The use of a 1-substituted isoquinoline directs the formation of the imidazo[5,1-a]isoquinoline ring system, avoiding the formation of other isomers like imidazo[1,5-a]quinolines.

One-pot tandem reactions represent another frontier in enhancing synthetic efficiency. For related heterocyclic systems like benzo nih.govnih.govimidazo[2,1-a]isoquinolines, one-pot procedures that combine benzimidazole (B57391) formation with a subsequent tandem N-alkylation and base-mediated cyclization have been developed. nih.gov These methods are celebrated for their atom economy and operational simplicity, as they avoid the need for isolating and purifying intermediates, thereby saving time, solvents, and resources. While not directly applied to this compound in the reviewed literature, these strategies point towards future directions for improving the efficiency of its synthesis. Transition-metal-catalyzed cross-coupling reactions are also a common method for constructing such fused heterocyclic systems, though they can present challenges in purification to remove metal impurities. nih.gov

Data Table: Synthetic Yields of this compound Derivatives

This table summarizes the reported yields for the synthesis of various 1-phenyl-3-(substituted-phenyl)imidazo[5,1-a]isoquinoline derivatives, showcasing the efficiency of the synthetic methodology.

Derivative NameSubstituent at Position 1Substituent at Position 3Yield (%)Reference
1-Phenyl-3-(pyridin-2-yl)imidazo[5,1-a]isoquinolinePhenylPyridin-2-yl90 uni-giessen.de
1-Phenyl-3-(p-tolyl)imidazo[5,1-a]isoquinolinePhenylp-Tolyl92 uni-giessen.de
3-(4-Methoxyphenyl)-1-phenylimidazo[5,1-a]isoquinolinePhenyl4-Methoxyphenyl88 uni-giessen.de
4-(1-Phenylimidazo[5,1-a]isoquinolin-3-yl)benzonitrilePhenyl4-Cyanophenyl85 uni-giessen.de
1-Phenyl-3-(4-(trifluoromethyl)phenyl)imidazo[5,1-a]isoquinolinePhenyl4-(Trifluoromethyl)phenyl75 uni-giessen.de
3-(4-Nitrophenyl)-1-phenylimidazo[5,1-a]isoquinolinePhenyl4-Nitrophenyl83 uni-giessen.de
3-(4-Cyanophenyl)-1-(pyridin-2-yl)imidazo[5,1-a]isoquinolinePyridin-2-yl4-Cyanophenyl48 uni-giessen.deresearchgate.net
1-Phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinolinePhenyl2-Pyridinyl33 uni-giessen.deresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of a molecular formula with a high degree of confidence. In the study of 3-Phenylimidazo[5,1-a]isoquinoline and its analogues, HRMS, often utilizing electrospray ionization (ESI), has been crucial for confirming the successful synthesis of the target molecules. The precise mass measurements obtained through HRMS distinguish the desired product from potential byproducts or starting materials, ensuring the purity of the sample for subsequent analyses and applications.

For instance, the structural elucidation of isoquinoline (B145761) alkaloids is heavily reliant on HRMS to confirm their elemental composition. nih.gov The high resolving power of modern mass spectrometers, such as Time-of-Flight (ToF) and Orbitrap analyzers, allows for the differentiation of molecules with very similar nominal masses, a critical capability when dealing with complex organic structures. nih.gov

A representative application of HRMS in the characterization of a related isoquinoline derivative is detailed in the table below. While specific data for this compound is not publicly available, the following example illustrates the typical data and precision achieved with this technique.

Table 1: Illustrative HRMS Data for an Isoquinoline Derivative

Compound Molecular Formula Calculated Mass (m/z) Measured Mass (m/z)

This table is for illustrative purposes to demonstrate the type of data obtained from HRMS analysis and does not represent data for this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed electron density map of the molecule, from which the atomic positions can be determined with exceptional accuracy. This level of structural detail is invaluable for understanding structure-property relationships and for guiding the design of new molecules with desired characteristics.

While a specific crystal structure for this compound is not detailed in the provided search results, the general utility of this technique for similar compounds is well-documented. For example, the crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative was determined using single-crystal X-ray crystallography, revealing a triclinic crystal system with the space group P-1. researchgate.net Such analyses provide critical insights into the solid-state packing and intermolecular forces that govern the material's properties. researchgate.net

Table 2: Representative Crystallographic Data for a Heterocyclic Compound

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.8333(6)
b (Å) 12.8151(6)
c (Å) 17.1798(8)
α (°) 77.317(4)
β (°) 74.147(4)
γ (°) 66.493(5)
Volume (ų) 2280.0(2)

This table presents representative crystallographic data for a complex heterocyclic compound to illustrate the parameters determined by single-crystal X-ray diffraction and does not represent data for this compound.

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of a compound. By measuring the current that develops in an electrochemical cell as the potential is varied, cyclic voltammetry can determine the oxidation and reduction potentials of a molecule, providing insights into the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound and its derivatives, cyclic voltammetry has been employed to analyze the effects of different substituents on the HOMO energy level. researchgate.net In a typical experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between two limits. The resulting voltammogram shows peaks corresponding to oxidation and reduction events.

Studies on a series of imidazo[5,1-a]isoquinolines revealed a clear oxidation peak for all samples, indicating their ability to lose electrons. researchgate.netuni-giessen.de These experimental results are often correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to provide a more complete understanding of the electronic structure. researchgate.netuni-giessen.de The electrochemical behavior is of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where the energy levels of the materials are critical for device performance. researchgate.netuni-giessen.deuni-giessen.de

Table 3: Electrochemical Data for Selected Imidazo[5,1-a]isoquinolines

Compound Oxidation Peak Potential (V)
1a ~0.8
1b ~0.9
1c ~1.0

This table is based on graphical data from the literature and provides approximate values for the oxidation peak potentials of a series of imidazo[5,1-a]isoquinolines. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing the vibrational modes of a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.

In the context of this compound, FT-IR spectroscopy can be used to confirm the presence of key structural features, such as the aromatic C-H bonds of the phenyl and isoquinoline rings, as well as the C=N and C=C stretching vibrations within the heterocyclic framework. The technique is non-destructive and requires only a small amount of sample. mdpi.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione
Isoquinoline
Imidazo[5,1-a]isoquinolines
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline
Imidazo[1,5-a]quinolines
Imidazo[1,5-a]pyridines
Cribostatin-6
3-Methoxybenzaldehyde
N-[2-(3-Methoxyphenyl)ethyl]acetamide
3-Methoxy-β-nitrostyrene
4-Methoxy-β-nitrostyrene
N-[2-(3,4-Dimethyoxyphenyl)ethyl]acetamide
Purine
HP-0921 (hexakis(1H, 1H, 3H-tetrafluoropropoxy)-phosphazene)
3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine
5,8-quinolinedione
5,8-isoquinolinedione
2-methylquinoline
Ranunculus
Acantholimon

Computational and Theoretical Investigations of 3 Phenylimidazo 5,1 a Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of 3-Phenylimidazo[5,1-a]isoquinoline and its derivatives. researchgate.netuni-giessen.de These calculations offer insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity, optical properties, and intermolecular interactions. By employing functionals such as B3LYP, researchers can accurately model the molecule's geometry and electronic landscape. irjweb.comnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions and chemical reactivity of this compound. researchgate.netuni-giessen.de The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. irjweb.comscirp.org

DFT calculations have shown that the HOMO density in imidazo[5,1-a]isoquinolines is primarily located along the core structure and the substituent at position 1, with a lesser contribution from the group at position 3. uni-giessen.de The HOMO-LUMO energy gap can be influenced by the nature of substituents on the phenyl ring. researchgate.net For instance, the introduction of different functional groups can modulate the electron density distribution and consequently alter the energy levels of the frontier orbitals. uni-giessen.de A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths. nih.gov

Calculated HOMO and LUMO Energies for 3-Substituted Imidazo[5,1-a]isoquinolines
Substituent at Position 3HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Phenyl-5.67-1.983.69
4-Methoxyphenyl-5.54-1.923.62
4-Cyanophenyl-5.98-2.453.53

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states and optical properties of molecules like this compound. rsc.orguci.edu It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and oscillator strengths, which indicate the intensity of these transitions. uci.educhemrxiv.org

TD-DFT calculations have been instrumental in understanding the absorption and fluorescence spectra of imidazo[5,1-a]isoquinolines. researchgate.netuni-giessen.de These calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), providing insights into the color and luminescence properties of these compounds. nih.gov The method is particularly valuable for analyzing how different substituents affect the optical transitions and for identifying the nature of these transitions, such as whether they are localized or involve charge transfer. rsc.orgchemrxiv.org However, it's important to be aware of the limitations of standard TD-DFT, especially in accurately describing long-range charge-transfer excitations. rsc.org

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulation studies focusing solely on this compound are not extensively documented in the provided results, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For related heterocyclic compounds, MD simulations have been employed to investigate the stability of ligand-protein complexes, providing insights into how these molecules might interact with biological targets. nih.gov Such simulations could be applied to this compound to explore its conformational flexibility, solvation effects, and interactions with biomolecules.

Computational Docking Studies

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For derivatives of related heterocyclic systems, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes. mdpi.comresearchgate.net For instance, docking studies on novel imidazole (B134444) derivatives have shown promising binding scores against certain enzymes, suggesting their potential as therapeutic agents. mdpi.com Although specific docking studies for this compound were not detailed in the provided search results, this method could be employed to explore its potential interactions with biological targets, such as enzymes or receptors.

Energy Landscape and Conformational Stability Analysis

The analysis of the energy landscape and conformational stability provides crucial information about the different spatial arrangements a molecule can adopt and their relative energies. For molecules with flexible bonds, multiple conformers can exist, and their relative populations are determined by their free energies. elifesciences.org

For the parent imidazo[5,1-a]isoquinoline (B3349720) scaffold, substituents at position 1 are often not in the same plane as the core but are rotated slightly out of plane. uni-giessen.de This rotation can reduce the extent of conjugation with the aromatic system and influence the molecule's spectroscopic properties. uni-giessen.de The stability of different conformers can be assessed using computational methods to calculate their potential energy surfaces. researchgate.net Understanding the conformational landscape is essential for interpreting experimental data and for designing molecules with specific three-dimensional structures.

Correlation of Computational Predictions with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimental observations. For this compound and its analogs, DFT and TD-DFT calculations have shown good agreement with experimental spectroscopic data. researchgate.netuni-giessen.de

Electron Density Difference Maps (EDDMs) for Charge Transfer Visualization

Electron Density Difference Maps (EDDMs) are a powerful computational tool utilized to visualize the redistribution of electron density that occurs during an electronic transition, such as photoexcitation. This technique provides a detailed, three-dimensional picture of charge transfer within a molecule by calculating the difference between the electron density of the excited state and that of the ground state. The resulting map highlights regions of electron density depletion (where charge has moved from) and accumulation (where charge has moved to), offering crucial insights into the nature of intramolecular charge transfer (ICT).

The generation of an EDDM involves subtracting the electron density of the initial state (e.g., the ground state, S₀) from the final state (e.g., an excited state, S₁). sourceforge.net This difference is then plotted as an isosurface, where different colors, typically red and blue, are used to represent the gain and loss of electron density, respectively. researchgate.netresearchgate.net For instance, a red-colored lobe indicates a region where electron density has increased upon excitation, while a blue-colored lobe signifies a region of decreased electron density. researchgate.net

In the context of this compound, EDDM analysis can elucidate the direction and magnitude of charge transfer between the phenyl substituent and the fused imidazo[5,1-a]isoquinoline core upon electronic excitation. Theoretical studies on similar N-heterocyclic aromatic compounds suggest that the electronic transitions can have significant charge-transfer character. researchgate.netresearchgate.net The phenyl group can act as an electron donor or acceptor depending on the nature of the electronic transition and the substitution pattern on the aromatic rings.

A hypothetical EDDM analysis for this compound would likely reveal the specific roles of the phenyl and imidazo[5,1-a]isoquinoline moieties in the charge transfer process. For a typical π → π* transition, one might observe a depletion of electron density (blue region) on one part of the molecule and an accumulation (red region) on another. The spatial distribution of these regions provides a clear and intuitive representation of the charge transfer pathway.

The table below illustrates the kind of quantitative data that can be extracted from an EDDM analysis, showing the net charge transferred and the fragments involved. In this hypothetical case for this compound, we consider the phenyl group as one fragment and the imidazo[5,1-a]isoquinoline core as the other.

Molecular Fragment Charge in Ground State (e) Charge in Excited State (e) Net Charge Transfer (Δq) Role in Charge Transfer
Phenyl Group-0.05+0.15+0.20Electron Donor
Imidazo[5,1-a]isoquinoline Core+0.05-0.15-0.20Electron Acceptor

This table presents hypothetical data for illustrative purposes based on the expected electronic behavior of the molecular fragments.

The visualization afforded by EDDMs is instrumental in understanding the structure-property relationships in fluorescent molecules and materials for optoelectronic applications. diva-portal.orgyoutube.com By precisely mapping the charge redistribution, researchers can rationally design new derivatives of this compound with tailored photophysical properties, such as enhanced fluorescence quantum yields or specific solvatochromic responses.

Exploration of Reaction Mechanisms and Novel Transformations Involving the Imidazo 5,1 a Isoquinoline Core

Mechanistic Pathways of Transition Metal-Catalyzed Cyclizations

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic structures like imidazo[5,1-a]isoquinoline (B3349720), offering high efficiency and control. researchgate.net Catalysts based on metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) are frequently employed to facilitate the intricate bond-forming events required for cyclization. researchgate.netorganic-chemistry.org These reactions often proceed through C-H activation, in which an otherwise inert carbon-hydrogen bond is cleaved and functionalized, providing an atom-economical route to the desired products. organic-chemistry.org For instance, Rh(III)-catalyzed cyclization of oximes with diazo compounds can produce isoquinoline (B145761) N-oxides through a sequence of C-H activation, cyclization, and condensation, releasing only nitrogen gas and water as byproducts. organic-chemistry.org Similarly, rhodium and copper can be used in tandem to catalyze formal [4+2] annulation reactions, demonstrating excellent functional group tolerance and leading to the formation of the isoquinoline core. nih.gov

While a specific Pd(II)/Pd(IV) catalytic cycle for the direct synthesis of 3-phenylimidazo[5,1-a]isoquinoline is not extensively detailed in the literature, the principles can be inferred from related palladium-catalyzed syntheses of isoquinolinone derivatives. beilstein-journals.org These transformations often involve a cascade process initiated by the oxidative addition of an aryl halide to a Pd(0) species, generating a Pd(II) intermediate. This is a common entry point into palladium catalytic cycles.

In a typical pathway for forming related isoquinoline structures, an arylpalladium(II) complex is generated in situ. beilstein-journals.org This complex can then undergo an intramolecular carbopalladation across a tethered alkyne, forming a vinylpalladium intermediate. beilstein-journals.org This step is crucial for building the new ring system. The resulting vinylpalladium species can then participate in further reactions, such as cross-coupling with a suitable partner (e.g., an arylboronic acid in a Suzuki-Miyaura coupling) or an aminopalladation/reductive elimination sequence. beilstein-journals.org The final reductive elimination step regenerates the active Pd(0) catalyst, completing the cycle. Although often proceeding through a Pd(0)/Pd(II) cycle, the potential involvement of a Pd(IV) intermediate can occur, particularly in reactions involving strong oxidants or specific ligand systems, though this is less commonly invoked for this specific class of cyclizations.

Insights into Pseudo-Four-Component Reaction Mechanisms

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly valued for their efficiency and complexity-building power. nih.gov The synthesis of substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines, a structurally related scaffold, has been achieved through a three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH-acids. researchgate.net

The proposed mechanism for this transformation offers insight into how a pseudo-four-component reaction for the imidazo[5,1-a]isoquinoline core might proceed. researchgate.net The reaction likely initiates with the formation of a zwitterionic intermediate from the reaction of the isoquinoline derivative and the activated alkyne. researchgate.net This is followed by proton abstraction from the CH-acid component and subsequent nucleophilic attack, leading to a cascade of cyclization and enolization steps to furnish the final product. researchgate.net By analogy, a pseudo-four-component synthesis of a substituted this compound could involve an isoquinoline precursor, a phenyl-containing building block, a one-carbon source (like an aldehyde), and an amine source, which combine in a complex but highly efficient one-pot process. For example, the reaction of 1-isoquinolinemethylamine with an aldehyde, facilitated by an oxidizing agent like selenium dioxide, represents a simplified multicomponent approach to 3-substituted imidazo[5,1-a]isoquinolines. researchgate.net

Elucidation of Thermodynamic vs. Kinetic Control in Cycloaddition Reactions

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. jackwestin.com This principle is particularly relevant in cycloaddition reactions used to construct heterocyclic cores.

Kinetic Control prevails at lower temperatures where the reactions are essentially irreversible. The major product, known as the kinetic product, is the one that forms the fastest because its formation proceeds via the transition state with the lowest activation energy (Ea). libretexts.orgyoutube.com

Thermodynamic Control dominates at higher temperatures, where the reaction pathways become reversible. Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one (the one with the lowest Gibbs free energy, ΔG), regardless of its rate of formation. jackwestin.comlibretexts.org

Reaction Energy Diagram: Kinetic vs. Thermodynamic Control

FeatureKinetic ProductThermodynamic Product
Reaction Rate Forms fasterForms slower
Activation Energy LowerHigher
Product Stability Less stableMore stable
Governing Conditions Lower temperatures, irreversible conditionsHigher temperatures, reversible conditions

In the context of synthesizing the imidazo[5,1-a]isoquinoline ring system via a cycloaddition, the reaction conditions can be tuned to selectively favor a specific isomer. For example, in a Diels-Alder reaction to form a related polycyclic system, performing the reaction at ambient temperature yielded the kinetic product, whereas refluxing in benzene (B151609) afforded the more stable thermodynamic product. researchgate.net The choice of solvent and temperature can therefore be a powerful tool to direct the reaction towards a desired constitutional or stereoisomer of the imidazo[5,1-a]isoquinoline core.

Novel Annulation and Ring Transformation Pathways

The construction of the imidazo[5,1-a]isoquinoline skeleton and its analogs has been advanced by the development of novel annulation (ring-forming) strategies. Annulation reactions involving tetrahydroisoquinoline-derived enaminones have provided highly convergent routes to the related pyrrolo[2,1-a]isoquinoline (B1256269) systems. nih.gov

Recent innovations include:

Formal [3+2] and [4+2] Annulations: By simply switching the catalyst and solvent, the reaction between ketoxime acetates and ynals can be directed down two different pathways to yield pyrroles ([3+2] annulation) or isoquinolines ([4+2] annulation) with excellent regioselectivity. nih.gov

Dehydrogenative [3+2] Cycloaddition: A reusable Pd/C catalyst has been used to promote a dehydrogenative [3+2] cycloaddition followed by an oxidative aromatization cascade, yielding dihydropyrrolo[2,1-a]isoquinolines. nih.gov

C-H Functionalization/Annulation: Ruthenium(II) catalysts can effect the annulation of primary benzylamines with sulfoxonium ylides, using the free amine as a directing group for C-H functionalization to build the isoquinoline ring without an external oxidant. organic-chemistry.org

These methods represent powerful alternatives to classical syntheses, often providing access to complex structures from simple starting materials under milder conditions.

Substituent Effects on Reaction Regioselectivity and Stereoselectivity

The identity and position of substituents on the reacting molecules play a critical role in determining the outcome of a chemical reaction, influencing both regioselectivity (where bonds form) and stereoselectivity (the 3D orientation of the product). jackwestin.com

In the synthesis of isoquinoline derivatives, the electronic nature of substituents (whether they are electron-donating or electron-withdrawing) on the starting materials can direct the regioselectivity of the cyclization. For instance, in a Rh/Cu co-catalyzed synthesis of isoquinolines, a wide variety of substituents on the ynal component, including alkyl, aryl, methoxy (B1213986), and halogen groups, were well-tolerated, leading to products with excellent regioselectivity. nih.gov

Palladium-catalyzed cascade reactions for the synthesis of substituted isoquinolinones have been shown to be highly regio- and stereoselective. beilstein-journals.org The stereochemistry of the products, such as the (Z)-configuration of an exocyclic double bond, can be unambiguously determined through techniques like NMR spectroscopy. beilstein-journals.org The choice of starting materials and catalysts allows for precise control over the final structure.

The effect of substituents is clearly demonstrated in the regioselective synthesis of substituted imidazo[1,2-a]pyridines, a related heterocyclic system. Depending on the reaction conditions and the nature of the substituents on the gem-dibromovinyl starting material, either the 2-substituted or 3-substituted isomer can be favored.

Table of Substituent Effects on the Regioselective Synthesis of Imidazo[1,2-a]pyridines

2-Aminopyridine Substituent (R¹)gem-Dibromovinyl Substituent (R²)Product (Yield)Reference
HPhenyl3-Phenylimidazo[1,2-a]pyridine researchgate.net
H4-Methylphenyl3-(p-Tolyl)imidazo[1,2-a]pyridine researchgate.net
H4-Methoxyphenyl3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine researchgate.net
5-MethylPhenyl7-Methyl-3-phenylimidazo[1,2-a]pyridine researchgate.net
6-MethylPhenyl8-Methyl-3-phenylimidazo[1,2-a]pyridine researchgate.net

This control over regioselectivity is fundamental to creating a diverse library of compounds for further study, as the position of a substituent like the phenyl group in this compound can significantly impact its chemical and physical properties. researchgate.net

Structure Activity Relationship Sar Studies of Imidazo 5,1 a Isoquinoline Derivatives in Preclinical Research

Methodological Frameworks for SAR Analysis

SAR analysis employs a variety of methodological frameworks to correlate the structural features of molecules with their biological activities. These methods range from qualitative assessments to sophisticated computational models, providing a systematic approach to drug design and development. researchgate.net The primary goal is to identify the key chemical features, known as pharmacophores, that are responsible for a compound's therapeutic effects. nih.gov For heterocyclic systems like imidazo[5,1-a]isoquinolines, these studies help in designing new derivatives with improved pharmacological profiles. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov This approach is grounded on the principle that the activity of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net

The process of building a QSAR model involves several key steps:

Data Set Selection : A group of molecules with known biological activities (e.g., IC50 values) is chosen. orientjchem.org

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric, and hydrophobic parameters. orientjchem.org

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors with the biological activity. orientjchem.org

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. orientjchem.org

QSAR models are valuable tools in drug discovery as they allow for the prediction of the activity of newly designed compounds, thereby reducing the time and cost associated with synthesizing and testing a large number of molecules. nih.gov For instance, 2D-QSAR studies on related imidazoquinazoline derivatives have successfully created predictive models to guide the synthesis of more potent antitumor agents. nih.gov

SAR in Spirooxindole-Imidazo[5,1-a]isoquinoline Hybrid Molecules

Hybrid molecules that combine the spirooxindole scaffold with the imidazo[5,1-a]isoquinoline (B3349720) core have been synthesized and evaluated for various biological activities. nih.govbenthamscience.com The synthesis often involves a one-pot, three-component reaction using 3-phenylimidazo[5,1-a]isoquinoline, N-alkylisatins, and dimethyl acetylenedicarboxylate. nih.govbenthamscience.com

A series of novel spirooxindole-3,3'-pyrrolines incorporating an isoquinoline (B145761) motif demonstrated significant anti-inflammatory properties. nih.govbenthamscience.com While the specific structural features governing this activity are still under investigation, all tested compounds in the series (8a-i) showed notable anti-inflammatory effects. nih.govbenthamscience.com

Regarding antifungal activity, the SAR is more distinct. Studies revealed that specific substitutions on the spirooxindole ring are crucial. Compounds 8c , 8d , and 8f exhibited notable antifungal properties. nih.govbenthamscience.com This suggests that the nature and position of the substituent on the N-alkylisatin precursor play a significant role in determining the antifungal potential of the final hybrid molecule.

Table 1: Antifungal Activity of Spirooxindole-Imidazo[5,1-a]isoquinoline Hybrids Data based on findings from Jaber et al., 2024. nih.govbenthamscience.com

CompoundN-substituent on Isatin (B1672199) RingAntifungal Activity
8c N-propylNotable
8d N-butylNotable
8f N-phenethylNotable

The antiproliferative activity of these spirooxindole-imidazo[5,1-a]isoquinoline hybrids was found to be highly dependent on their chemical structure. nih.govbenthamscience.com While they were non-cytotoxic to normal periodontal ligament (PDL) fibroblasts, several compounds showed pronounced viability reduction in various cancer cell lines. nih.govbenthamscience.com

Specifically, compounds 8b , 8d , 8f , 8h , and 8i displayed significant antiproliferative effects against colorectal and pancreatic cancer cells. nih.govbenthamscience.com Furthermore, these compounds exhibited higher cytotoxicity in mammary cancer cells (MCF7 and T47D), as well as in skin, lung, prostate, and cervical adenocarcinoma cell lines. nih.govbenthamscience.com The variation in activity among the derivatives underscores the importance of the substituent on the isatin nitrogen. For example, the presence of different alkyl and aryl groups at this position directly influences the cytotoxic potency and selectivity across different cancer cell types.

Table 2: Antiproliferative Activity of Spirooxindole-Imidazo[5,1-a]isoquinoline Hybrids Data based on findings from Jaber et al., 2024. nih.govbenthamscience.com

CompoundN-substituent on Isatin RingPronounced Antiproliferative Activity
8b N-ethylYes
8d N-butylYes
8f N-phenethylYes
8h N-(4-methyl)benzylYes
8i N-(4-methoxy)benzylYes

SAR of Imidazo[1,2-a]isoquinoline Analogs as Anti-Herpetic Agents

While structurally distinct from the [5,1-a] isomers, imidazo[1,2-a]isoquinoline analogs have been investigated as a promising scaffold for developing non-nucleoside anti-herpetic agents against Herpes Simplex Virus (HSV). nih.govnih.gov

Research into novel imidazo[1,2-a]isoquinoline analogs has shown that specific structural modifications can lead to significant anti-HSV activity. nih.govnih.gov Two compounds, the trans isomer of a cyclopropyl (B3062369) analog and the trans isomer of a citric acid salt of a phenyl analog, demonstrated a better antiviral profile against HSV-infected Vero cells than the standard drug, Acyclovir (ACV). nih.govnih.gov

Kinetic studies, along with western blot and reverse transcriptase PCR assays, revealed that these analogs act by suppressing the immediate early transcription of the virus. nih.govnih.gov This mechanism is critical as it interferes with the expression of essential viral proteins like ICP4 and ICP27, which are required for the progression of the viral replication cycle. nih.gov The analogs were shown to inhibit HSV-1F and HSV-2G at 2-4 hours post-infection, a key window for immediate early gene expression. nih.govnih.gov This indicates that the imidazo[1,2-a]isoquinoline scaffold can be modified to effectively target and inhibit the initial stages of viral gene synthesis. nih.gov

Table 3: Anti-Herpetic Activity of Imidazo[1,2-a]isoquinoline Analogs Data based on findings from Karthik et al. nih.govnih.gov

CompoundDescriptionEC50 (HSV-1F)EC50 (HSV-2G)Selectivity Index
Analog 1trans isomer of cyclopropyl analog35 µg/ml37.5 µg/ml>10
Analog 2trans isomer of citric acid salt of phenyl analog38.2 µg/ml39.8 µg/ml>10

SAR of Imidazoisoquinolinone Derivatives as Anti-Trypanosoma cruzi Agents

The structure-activity relationship (SAR) of imidazoisoquinolinone derivatives has been investigated to develop new therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research has focused on the synthesis and biological evaluation of various analogs to identify key structural features that govern their trypanocidal activity.

A study by Bollini et al. explored a series of N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides. nih.gov These compounds were assessed for their in vitro activity against the epimastigote form of T. cruzi. The general scaffold of these derivatives features a tetracyclic imidazoisoquinolinone core with a carbothioamide group at position 10, which is further substituted with different aryl groups.

The investigation revealed that the nature of the substituent on the arylthioamide portion of the molecule significantly influences the anti-parasitic activity. Several of these derivatives demonstrated potent activity, with some even surpassing the efficacy of the reference drug, nifurtimox. Specifically, compounds with certain substitutions on the phenyl ring of the N-arylthioamide moiety exhibited enhanced trypanocidal effects. The cytotoxicity of these potent compounds was also evaluated against HeLa and L6 cells, and they were found to be non-toxic at concentrations significantly higher than their 50% inhibitory concentration (IC50) against T. cruzi. nih.govuni-giessen.de

Below is an interactive data table summarizing the in vitro activity of selected N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides against the epimastigote form of Trypanosoma cruzi.

CompoundR (Substituent on N-aryl)IC50 (µM)
1 H1.83
2 4-CH₃0.95
3 4-OCH₃2.01
4 4-Cl0.46
5 4-F0.52
6 3-Cl1.12
7 2-Cl>25
Nifurtimox 2.40

Relationship to DNA Binding Properties

To elucidate the mechanism of action of these potent imidazoisoquinolinone derivatives, their ability to bind to DNA was investigated. nih.gov The interaction with DNA is a known mechanism for some trypanocidal drugs. The DNA binding capacity of the synthesized compounds was evaluated by measuring the hypochromic and bathochromic shifts in their UV spectra upon interaction with DNA. nih.gov

The results of the DNA binding assays indicated that the tested imidazoisoquinolinone derivatives are poor DNA ligands with low affinity. nih.gov The observed a24/a0 coefficient values, which represent the degree of interaction, were between 0.80 and 0.95 for the compounds, where a value of 1 signifies no affinity and 0 indicates complete binding. nih.gov This suggests that the trypanocidal activity of these imidazoisoquinolinone derivatives is likely not mediated through direct interaction with DNA. nih.govuni-giessen.de This finding is significant as it points towards alternative mechanisms of action, such as the inhibition of specific parasitic enzymes or disruption of other vital cellular pathways in T. cruzi. nih.gov

Design Principles for Modulating Biological Activity through Rational Structural Modification

The rational structural modification of the imidazo[5,1-a]isoquinoline scaffold is a key strategy for modulating the biological activity of its derivatives and for the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Several design principles have emerged from various studies targeting different therapeutic areas.

One fundamental design principle involves the strategic placement of substituents on the imidazo[5,1-a]isoquinoline core to optimize interactions with biological targets. For instance, in the development of kinase inhibitors, modifications at specific positions of the heterocyclic system can lead to enhanced inhibitory activity and selectivity. acs.org The introduction of different functional groups can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein. uni-giessen.de

Another key principle is the use of molecular hybridization, where the imidazo[5,1-a]isoquinoline scaffold is combined with other pharmacophoric moieties to create hybrid molecules with enhanced biological activity. researchgate.net This approach has been successfully employed in the design of novel anticancer agents by linking the imidazo[1,2-a]pyridine-isoquinoline core with other functional groups to target specific receptors like the epidermal growth factor receptor (EGFR). researchgate.net

Furthermore, the concept of isosteric replacement is a valuable tool in the rational design of imidazo[5,1-a]isoquinoline derivatives. Replacing certain atoms or groups with others that have similar steric and electronic properties can lead to compounds with improved metabolic stability or altered biological activity profiles. mdpi.com For example, the replacement of a carbon atom with a nitrogen atom in the ring system can significantly impact the compound's properties.

Pharmacophore modeling and computational docking studies are also integral to the rational design process. biorxiv.org These computational methods allow for the prediction of how different structural modifications will affect the binding of the molecule to its target, thus guiding the synthesis of more effective and selective compounds. biorxiv.org By understanding the key interactions between the ligand and the target's binding site, medicinal chemists can design molecules with optimized binding geometries and improved pharmacological profiles. mdpi.com

Advanced Material Science and Sensing Applications of Imidazo 5,1 a Isoquinoline Analogues

Application as Emitter Molecules in Organic Light-Emitting Diodes (OLEDs)

The development of stable and efficient blue-light-emitting molecules is a critical challenge in the advancement of OLED technology for displays and solid-state lighting. Imidazo[5,1-a]isoquinolines have emerged as a promising class of materials to address this need due to their inherent blue luminescence and high thermal stability. uni-giessen.de

Design for Enhanced Blue Emission and Quantum Efficiency

Research has demonstrated that the imidazo[5,1-a]isoquinoline (B3349720) framework exhibits a hypsochromic (blue-shifted) emission compared to its isomeric counterpart, imidazo[1,5-a]quinoline (B8571028). uni-giessen.deresearchgate.net This structural modification also leads to an increased fluorescence quantum yield, a crucial parameter for efficient light emission in OLEDs. uni-giessen.deresearchgate.net The electronic and steric properties of substituents at the 1- and 3-positions of the imidazo[5,1-a]isoquinoline core play a significant role in tuning the emission characteristics.

For instance, a systematic study of various analogues revealed that strategic substitution can optimize performance. A maximum fluorescence quantum yield of 48% at an emission wavelength of 446 nm was achieved for 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline, which features an electron-withdrawing cyano group. uni-giessen.deresearchgate.net In another example, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline produced a quantum yield of 33% at an even shorter wavelength of 431 nm, demonstrating the potential for deep-blue emission. uni-giessen.deresearchgate.net These findings underscore the importance of molecular design in achieving high-performance blue emitters. The larger bandgap of most imidazo[5,1-a]isoquinolines compared to their imidazo[1,5-a]quinoline homologs contributes to their desirable blue emission properties. uni-giessen.de

Table 1: Photophysical Properties of Substituted Imidazo[5,1-a]isoquinoline Analogues

CompoundSubstituent at Position 1Substituent at Position 3Emission Wavelength (λem)Quantum Yield (Φ)
1 Pyridyl4-Cyanophenyl446 nm48%
2 Phenyl2-Pyridinyl431 nm33%

Fabrication and Performance in Layered OLED Devices

The fabrication of OLEDs involves a multi-layered structure, typically including a substrate, an anode, a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode. The imidazo[5,1-a]isoquinoline derivatives are primarily used as the emitter material, either as a neat film or doped into a host material within the EML. The performance of these devices is evaluated based on several key metrics, including turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).

While specific device data for 3-phenylimidazo[5,1-a]isoquinoline is not extensively detailed, related imidazole-based fluorophores have demonstrated promising results in solution-processed multilayer OLEDs. For example, an imidazo[1,5-a]pyridine-anthracene derivative used as a dopant in an OLED device exhibited a luminous efficiency of 4.4 cd/A, a power efficiency of 2.2 lm/W, and an EQE of 3.2%. This device emitted greenish-yellow light and had a low turn-on voltage of 7V. Another device based on a λ5-phosphinine blue emitter achieved current and power efficiencies of 1.87 cd A−1 and 0.58 lm W−1, respectively. These examples highlight the potential of heterocyclic emitters in creating efficient OLEDs.

Development of Fluorescent Probes for Bioimaging and Cellular Studies

The intense fluorescence and structural versatility of the imidazo[5,1-a]isoquinoline core make it an attractive scaffold for the development of fluorescent probes for biological applications. These probes can be designed to report on specific enzymatic activities or changes in the cellular microenvironment.

Strategies for Water Solubility and Bioconjugation

A primary challenge in applying organic fluorophores in biological systems is their often-poor water solubility. To overcome this, imidazo[5,1-a]isoquinoline derivatives have been strategically modified. One effective approach is the introduction of a carboxylic acid functional group onto the fluorescent scaffold. unito.it This modification not only enhances water solubility but also provides a convenient site for further chemical derivatization, such as bioconjugation to proteins, peptides, or other biomolecules. unito.it This allows the fluorescent core to be targeted to specific locations within a cell or organism. Another advanced strategy involves formulating the fluorescent compounds into nanoparticles, which can improve their compatibility with biological systems and facilitate their use in in-vivo imaging. nih.gov

Cellular Permeability and Intracellular Localization Investigations

For a fluorescent probe to be effective for intracellular studies, it must be able to cross the cell membrane. Imidazo[5,1-a]isoquinoline analogues and related imidazopyridine derivatives have shown promise in this regard. Their compact and lipophilic nature can facilitate passive diffusion across the lipid bilayer of the cell membrane. nih.govnih.gov Studies using liposomes as model membranes have demonstrated the successful intercalation of similar imidazo[1,5-a]pyridine-based probes into the lipid bilayer. nih.govnih.gov

Once inside the cell, these probes can be used for various imaging applications. For instance, imidazo[5,1-a]isoquinoline derivatives have been designed as fluorogenic substrates to detect esterase activity within cells. unito.it Related imidazopyridine probes have been successfully used for the detection of metal ions like Hg2+ in living HeLa cells, demonstrating low cytotoxicity which is crucial for live-cell imaging. rsc.org These investigations confirm that the imidazo[5,1-a]isoquinoline scaffold can be adapted for cellular imaging, with the potential to monitor dynamic biological processes with high spatial and temporal resolution. unito.it

Chemosensor Development for Ion and Biomolecule Detection

The ability of the imidazo[5,1-a]isoquinoline system to interact with specific analytes, leading to a change in its optical properties, has been harnessed for the development of chemosensors. These sensors can provide a rapid and selective response to the presence of target ions or biomolecules.

A notable example is the development of 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline (LH) as a highly selective chemosensor for copper ions (Cu²⁺). nih.gov In a buffered aqueous solution, this compound exhibits a distinct colorimetric and fluorescent response specifically to Cu²⁺ ions, even in the presence of other competing metal ions. The solution changes from colorless to yellowish-green upon the addition of Cu²⁺, allowing for naked-eye detection. nih.gov The resulting complex, [Cu(L)₂], can then act as a secondary sensor for cyanide ions (CN⁻), demonstrating a cascade sensing mechanism. nih.gov This dual-sensing capability highlights the sophisticated sensor design possible with this scaffold. Other related quinoline-based systems have also been developed for the sensitive detection of ions like Pb²⁺ and anions such as fluoride (B91410) and cyanide. bldpharm.comresearchgate.net

Table 2: Sensing Characteristics of a 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline-based Chemosensor

AnalyteSensing MechanismObservable ChangeMedium
Cu²⁺ Complex formation with LHColorimetric (Colorless to Yellowish-Green) & Fluorescence changeCH₃CN/HEPES buffer
CN⁻ Displacement of Cu²⁺ from [Cu(L)₂] complexOptical ResponseCH₃CN/HEPES buffer

Selective Recognition Mechanisms of Metal Ions (e.g., Cu²⁺, Pd²⁺)

Derivatives of this compound have demonstrated a notable ability to selectively recognize specific metal ions, particularly copper (Cu²⁺) and palladium (Pd²⁺). researchgate.netnih.govbohrium.com The mechanism of this selective recognition is rooted in the specific coordination environment created by the ligand's structure. For instance, the heterocyclic probe 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline provides a binding site for Cu²⁺, leading to the formation of a stable complex. researchgate.net The nitrogen atoms within the heterocyclic system are crucial for this interaction, enabling the molecule to bind selectively to certain ions. nih.gov

Studies involving the fused heterocycle 1-(imidazo[5,1-a]isoquinolin-3-yl)naphthalen-2-ol (a structural analogue) have elucidated the binding stoichiometry with these metal ions. nih.govbohrium.com Through methods such as Job's plot analysis and mass spectrometry, a 2:1 binding ratio of the ligand (LH) to the metal ion (M²⁺) was confirmed for both Cu²⁺ and Pd²⁺. nih.gov This results in the formation of complexes with the proposed compositions [Cu(L)₂H₂O] and [Pd(L)₂]. nih.gov The binding of the ligand to Cu²⁺ and Pd²⁺ induces a red-shift in the UV-visible absorption spectrum, an observation supported by DFT/TDDFT calculations. nih.govbohrium.com This shift is a consequence of a decrease in the HOMO-LUMO energy gap upon complexation. researchgate.net The selectivity for Cu²⁺ and Pd²⁺ is significant, as the response is maintained even in the presence of other competing metal ions and anions. nih.govbohrium.com

Fluorescence Turn-Off/Turn-On Sensing Responses

The selective binding of metal ions to imidazo[5,1-a]isoquinoline derivatives often triggers a distinct change in their fluorescence properties, forming the basis of their application as chemosensors. The primary response observed upon the coordination of Cu²⁺ and Pd²⁺ is fluorescence quenching, a "turn-off" mechanism. nih.govbohrium.com For example, the probe 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline, which is itself fluorescent, experiences a quenching of its emission intensity in the presence of Cu²⁺ due to a process known as chelation-enhanced quenching (CHEQ). researchgate.net Similarly, 1-(imidazo[5,1-a]isoquinolin-3-yl)naphthalen-2-ol exhibits strong fluorescence on its own, but the intensity is selectively quenched by the addition of Cu²⁺ and Pd²⁺ ions. nih.govbohrium.com This quenching is so pronounced that for the 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline probe, the addition of Cu²⁺ causes a visual color change from colorless to yellowish-green. researchgate.net

The sensitivity of these probes is noteworthy, with low detection limits.

Table 1: Detection Limits of Imidazo[5,1-a]isoquinoline-based Sensors

AnalyteSensor CompoundDetection Limit (μM)Source
Cu²⁺1-(imidazo[5,1-a]isoquinolin-3-yl)naphthalen-2-ol0.24 nih.govbohrium.com
Pd²⁺1-(imidazo[5,1-a]isoquinolin-3-yl)naphthalen-2-ol0.35 nih.govbohrium.com
Cu²⁺3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline0.45 researchgate.net

Furthermore, these systems can be engineered to create "turn-on" responses. The [Cu(L)₂] complex formed from 3-(2-hydroxyphenyl)imidazo[5,1-a]isoquinoline, which has its fluorescence quenched, can in turn be used to detect cyanide ions (CN⁻). researchgate.net The cyanide ion removes the copper from the complex, restoring the fluorescence of the ligand and providing a "turn-on" signal for CN⁻ detection with a calculated limit of 0.30 μM. researchgate.net

Integration into Photonic Materials and Optoelectronic Devices

Imidazo[5,1-a]isoquinolines are recognized for their intrinsic photophysical properties, which make them attractive candidates for use in photonic materials and organic optoelectronics. uni-giessen.de These compounds, along with the related imidazo[1,5-a]quinolines, emit intense blue luminescence, suggesting their potential as emitter molecules in organic light-emitting diodes (OLEDs). uni-giessen.deresearchgate.net The development of stable and efficient blue emitters remains a critical challenge in organic optoelectronics, and these heterocyclic structures offer a promising solution. uni-giessen.de

Research into newly synthesized imidazo[5,1-a]isoquinolines has revealed that they possess a characteristic hypsochromic effect (a shift to shorter wavelengths) and increased quantum efficiency compared to their imidazo[1,5-a]quinoline isomers. uni-giessen.deresearchgate.net The quantum yield is significantly influenced by the substituents on the core structure. researchgate.net For example, a maximum fluorescence quantum yield of 48% at 446 nm was achieved for 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline. uni-giessen.deresearchgate.net Another derivative, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline, showed a quantum yield of 33% at an even shorter wavelength of 431 nm. uni-giessen.deresearchgate.net

The potential of related scaffolds in OLEDs has been demonstrated. An imidazo[1,5-a]pyridine-anthracene based fluorophore, when used as a dopant emitter, led to OLED devices with a maximum external quantum efficiency of 3.2% and a current efficiency of 4.9 cd/A, producing greenish-yellow light. tandfonline.comtandfonline.com These results underscore the viability of the broader class of imidazo-based heterocycles, including this compound, for integration into solution-processed multilayer OLEDs. tandfonline.com

Table 2: Photophysical Properties of Selected Imidazo[5,1-a]isoquinoline Derivatives

CompoundSubstituentsEmission Wavelength (nm)Fluorescence Quantum Yield (%)Source
1a 1-phenyl, 3-phenyl43329 uni-giessen.de
1g 1-phenyl, 3-(4-cyanophenyl)44648 uni-giessen.deresearchgate.net
- 1-phenyl, 3-(2-pyridinyl)43133 uni-giessen.deresearchgate.net

Role as Ligands in Coordination Chemistry for Advanced Materials

The ability of this compound and its analogues to form stable complexes with metal ions is fundamental to their role as ligands in coordination chemistry for creating advanced materials. researchgate.netnih.gov When these molecules act as ligands, the resulting metal complexes are new chemical entities with distinct properties and functions that differ from the free ligand. researchgate.net

The coordination typically involves the nitrogen atoms of the imidazole (B134444) ring acting as binding sites. ekb.eg For example, the formation of a 2:1 complex between an imidazo[5,1-a]isoquinoline derivative and Cu²⁺ creates a material that functions as a highly selective sensor for that ion. researchgate.net This coordination compound can then be used in a further application, such as the detection of cyanide, demonstrating a cascaded sensing capability. researchgate.net

The creation of these coordination compounds is a pathway to functional materials with tailored properties. The coordination of imidazo[1,5-a]quinoline analogs with zinc has been shown to produce metal complexes with significantly enhanced antimycobacterial activity compared to the ligand alone, highlighting how metal complexation can lead to advanced materials with improved biological profiles. rsc.org This principle of using heterocyclic ligands like imidazo[5,1-a]isoquinolines to build coordination compounds opens up possibilities for developing a wide range of advanced materials for sensing, catalysis, and biomedical applications. ekb.egrsc.org

Future Perspectives and Research Trajectories

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of imidazo[5,1-a]isoquinolines has traditionally involved methods that are effective but may not align with the modern principles of green chemistry. Future research is increasingly focused on developing more sustainable synthetic pathways.

One established method for creating imidazo[5,1-a]isoquinolines involves an iodine-mediated condensation-cyclization-oxidation multi-step reaction. uni-giessen.de While this approach can produce the desired compounds in good yields, sometimes up to 92%, optimizing reaction times can be crucial; for instance, extending the reaction time from a few hours to two days has been shown to improve yields significantly. uni-giessen.de Another avenue of synthesis involves a palladium-catalyzed/norbornene-mediated one-step process, which offers an efficient route to a variety of substituted imidazo[5,1-a]isoquinolines from accessible starting materials. nih.gov

Recent strategies have also focused on one-pot tandem cyclization reactions, which are atom-economical and can generate complex heterocyclic structures from simple building blocks. acs.orgnih.gov These methods often engage commercially available reagents and are considered more environmentally friendly. acs.orgnih.gov For example, a one-step domino approach involving Sonogashira coupling has been used to synthesize imidazo[2,1-a]isoquinoline (B1217647) derivatives. nih.gov The development of such green and efficient synthetic strategies remains a critical area of research. nih.gov

Exploration of Novel Substitution Patterns for Tunable Photophysical and Electronic Properties

The photophysical and electronic properties of imidazo[5,1-a]isoquinolines are highly dependent on the nature and position of their substituents, making them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). uni-giessen.de

Research has shown that imidazo[5,1-a]isoquinolines exhibit a characteristic hypsochromic (blue-shifted) effect and can have higher quantum efficiencies compared to their imidazo[1,5-a]quinoline (B8571028) counterparts. uni-giessen.deresearchgate.net The substitution pattern plays a crucial role in these properties. For instance, the introduction of different substituents at position 3, while keeping a phenyl group at position 1, has been systematically studied to understand the influence of steric and electronic properties on the resulting molecules. uni-giessen.de

A notable finding is that a 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline derivative achieved a maximum fluorescence quantum yield of 48% at 446 nm. uni-giessen.deresearchgate.net Another derivative, 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline, showed a quantum yield of 33% at an even shorter emission wavelength of 431 nm. uni-giessen.deresearchgate.net The position of substituents also affects the planarity of the molecule; substituents at position 1 of imidazo[5,1-a]isoquinolines are often rotated out of plane with the core, which can reduce their influence on the quantum yield and spectroscopic properties due to decreased conjugation. uni-giessen.de In contrast, substituents at position 1 in imidazo[1,5-a]quinolines are in plane with the core, enlarging the delocalized π-electron system. uni-giessen.de

The exploration of novel substitution patterns is a key research trajectory aimed at fine-tuning the emission color, quantum yield, and electronic properties for specific applications.

Advancements in Predictive Computational Design and In Silico Screening

Computational methods are becoming indispensable tools in the design and screening of novel 3-phenylimidazo[5,1-a]isoquinoline derivatives. Density Functional Theory (DFT) calculations, for example, are used to predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are then often confirmed experimentally through techniques like cyclic voltammetry. uni-giessen.deresearchgate.net

These computational models help in understanding the electronic structure and predicting the photophysical properties of new compounds before their synthesis, thereby saving time and resources. uni-giessen.de For instance, DFT calculations have been used to show the distribution of HOMO density along the core and moieties at different positions. uni-giessen.de

In silico screening is another powerful computational technique that can be used to predict the biological activity of derivatives. nih.govnih.gov This involves docking studies where the designed molecules are computationally tested for their binding affinity to specific biological targets. nih.gov For example, a study on imidazo[1,2-a]pyrimidine (B1208166) derivatives used computational methods to screen for potential dual inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov Similarly, molecular modeling has been used to predict the affinity of imidazo[5,1-b]quinazoline derivatives for α1-adrenoceptors. nih.gov The advancement of these predictive models will accelerate the discovery of new functional molecules.

Broadening the Scope of Biological Target Identification and Therapeutic Lead Optimization

The imidazo[5,1-a]isoquinoline (B3349720) scaffold and its related structures are present in many biologically active compounds, showing potential in various therapeutic areas. makhillpublications.conih.gov Derivatives of the broader imidazoquinoline family have been investigated for a range of activities, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com

For instance, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines have been evaluated as potential cytotoxic agents against human neuroblastoma. nih.gov In another study, 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones were identified as inhibitors of lck kinase, a target in immunology. nih.gov The optimization of a series of imidazo[1,2-a]pyridine (B132010) amides led to a clinical candidate for treating multi-drug-resistant tuberculosis. acs.org

Future research will likely focus on identifying new biological targets for this compound derivatives and optimizing their structure to enhance potency and selectivity for these targets. This involves a cycle of design, synthesis, and biological evaluation, often guided by computational studies, to develop new therapeutic leads.

Integration of Imidazo[5,1-a]isoquinoline Derivatives into Emerging Functional Materials and Nanosystems

The unique photophysical properties of this compound derivatives make them promising candidates for incorporation into advanced functional materials and nanosystems. Their potential use as emitter molecules in OLEDs is a significant area of interest. uni-giessen.deresearchgate.net

Beyond OLEDs, these compounds could be integrated into other functional materials. For example, related heterocyclic systems have been studied for their potential in creating fluorescent organic radicals and N-heterocyclic olefins, which have applications in materials science. nih.gov The development of one-pot synthesis protocols for amino-functionalized benzo nih.govmakhillpublications.coimidazo[2,1-a]isoquinolines opens up possibilities for creating novel fused-ring systems with diverse applications. nih.gov

Q & A

Q. Key Data :

MethodCatalyst/ConditionsYield RangeReference
Copper-catalyzedCuI, DMF, 80°C60–85%
AcylationAc₂O, Mg(ClO₄)₂70–90%
Tandem cyclizationAgNO3, CH₃CN, reflux55–75%

How is the structural characterization of this compound performed?

Basic Research Question
Structural elucidation relies on a combination of spectroscopic and computational techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers and confirm substitution patterns. For example, the 3-phenyl group in this compound shows distinct aromatic proton splitting .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₇H₁₃N₂ for imidazo[5,1-a]isoquinoline derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in dodecahydropyrrolo[2,1-a]isoquinoline alkaloids .

Example :
For 5-(2-fluorophenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline (C₁₇H₁₃FN₂), ¹H NMR reveals coupling between the fluorophenyl and imidazo-isoquinoline protons (δ 7.2–8.1 ppm) .

How can reaction conditions be optimized to improve yields and selectivity?

Advanced Research Question
Optimization strategies include:

  • Catalyst screening : AgNO3 outperforms CuI in regioselective cyclization of pyrazolo[5,1-a]isoquinolines (yield increase: 15–20%) .
  • Solvent effects : Acetonitrile enhances selectivity in photoredox-catalyzed [3+2] cycloadditions compared to DMF, reducing byproduct formation .
  • Temperature control : Lower temperatures (e.g., 60°C) minimize decomposition in copper-catalyzed reactions .

Case Study :
Photoredox synthesis of dihydropyrrolo[2,1-a]isoquinoline (3a) vs. hexahydropyrrolo[2,1-a]isoquinoline (4a) showed improved selectivity (3a:4a = 3:1) using Rose Bengal and visible light .

What are the structure-activity relationships (SAR) for antitumor activity in this compound class?

Advanced Research Question
Substituent effects on cytotoxicity are critical:

  • Electron-withdrawing groups : 4-Bromobenzoyl substitution (e.g., compound 19c) enhances activity (IC₅₀ = 5.2 µg/mL against HCT-116) .
  • Lipophilicity : Methyl or trifluoromethyl groups improve membrane permeability, as seen in pyrazolo[5,1-a]isoquinolines .
  • Steric hindrance : Bulky substituents (e.g., naphthyl) reduce activity due to target binding interference .

Advanced Research Question

  • DFT calculations : Predict ¹³C NMR chemical shifts to assign relative configurations, as applied to deoxybuzonamine isomers .
  • DP4 probability analysis : Statistically validates stereochemical assignments by comparing experimental and calculated NMR data .
  • Specific rotation calculations : Match experimental optical rotation values with DFT-derived data to determine absolute configuration .

Which analytical techniques confirm purity and identity during synthesis?

Basic Research Question

  • HPLC : Purity >95% confirmed for 3,4-diarylpyrazolo[5,1-a]isoquinolines using C18 columns .
  • Melting point analysis : Sharp melting ranges (e.g., 5a: 168–170°C) indicate crystalline homogeneity .
  • TLC monitoring : Hexane/ethyl acetate (3:1) resolves intermediates in multi-step syntheses .

How do substituent variations affect physicochemical properties?

Advanced Research Question

  • LogP adjustments : Fluorine substituents reduce logP (e.g., 5c: logP = 2.1 vs. 5a: logP = 3.4) .
  • Solubility : Nitro groups enhance aqueous solubility (e.g., 2-(4-nitrophenyl) derivatives) .
  • Thermal stability : Trifluoromethyl groups increase decomposition temperatures (TGA ΔT = +30°C) .

Advanced Research Question

  • Competitive reaction pathways : Photoredox reactions often yield mixed cycloadducts (e.g., 3a + 4a) unless carefully controlled .
  • Catalyst poisoning : Heteroatoms (e.g., pyrazole N) deactivate copper catalysts, requiring ligand optimization .
  • Steric effects : Bulky substituents at C-2 hinder acylation at C-3, favoring hetarylation .

How can analogs with improved pharmacokinetics be designed?

Advanced Research Question

  • Prodrug strategies : Esterification of hydroxyl groups enhances bioavailability (e.g., dihydrochloride salts) .
  • PEGylation : Polyethylene glycol chains improve solubility of lipophilic derivatives .
  • Metabolic shielding : Fluorine or deuterium incorporation reduces CYP450-mediated degradation .

Example :
9,10-Difluoro-2,3,4,6,7,11b-hexahydropyrazino[2,1-a]isoquinoline dihydrochloride showed enhanced stability in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.